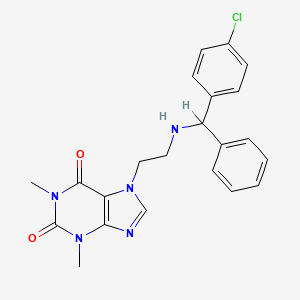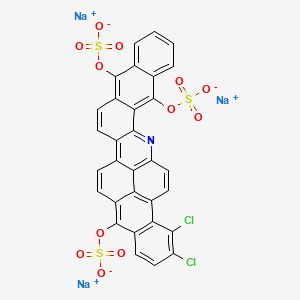
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is a complex organic compound with the molecular formula C31H12Cl2NNa3O12S3 and a molecular weight of 826.50 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves multiple steps, starting with the formation of the core anthraquinone structure. This is followed by chlorination and sulfonation reactions to introduce the dichloro and tris(sulphate) groups, respectively.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a marker for specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but lacking the dichloro and tris(sulphate) groups.
Naphthacene: Another polycyclic aromatic compound with a different arrangement of rings and functional groups.
Acridine: A compound with a similar tricyclic structure but different substituents.
Uniqueness
Trisodium dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15-triyl tris(sulphate) is unique due to its combination of dichloro and tris(sulphate) groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
85371-60-4 |
|---|---|
Fórmula molecular |
C31H12Cl2NNa3O12S3 |
Peso molecular |
826.5 g/mol |
Nombre IUPAC |
trisodium;(22,23-dichloro-6,13-disulfonatooxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5,7,9,11,13,15,17(31),18,20(32),21(26),22,24,27,29-hexadecaen-27-yl) sulfate |
InChI |
InChI=1S/C31H15Cl2NO12S3.3Na/c32-21-11-9-19-24(27(21)33)17-10-12-22-25-13(5-7-18(23(17)25)30(19)45-48(38,39)40)14-6-8-20-26(28(14)34-22)31(46-49(41,42)43)16-4-2-1-3-15(16)29(20)44-47(35,36)37;;;/h1-12H,(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
Clave InChI |
AQPOBELCHWQSKM-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C5C=CC6=C(C7=C(C8=C6C5=C(C=C8)N=C4C3=C2OS(=O)(=O)[O-])C(=C(C=C7)Cl)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)
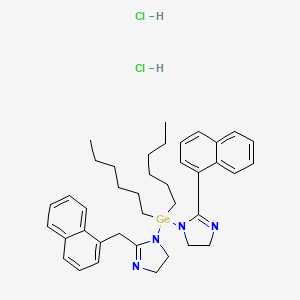

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)


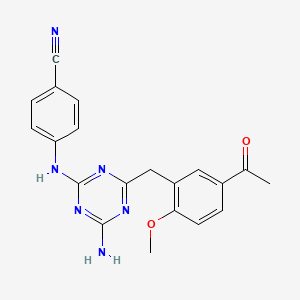


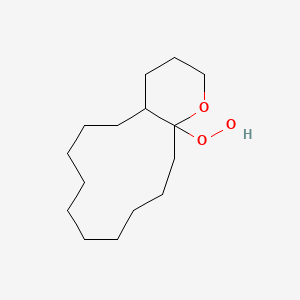
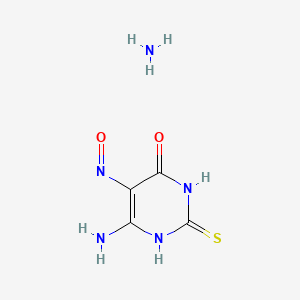
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
